Purpactin C

Description

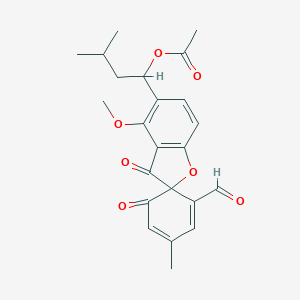

Structure

3D Structure

Properties

CAS No. |

133806-61-8 |

|---|---|

Molecular Formula |

C23H24O7 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

[1-(1'-formyl-4-methoxy-3'-methyl-3,5'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,3-diene]-5-yl)-3-methylbutyl] acetate |

InChI |

InChI=1S/C23H24O7/c1-12(2)8-18(29-14(4)25)16-6-7-17-20(21(16)28-5)22(27)23(30-17)15(11-24)9-13(3)10-19(23)26/h6-7,9-12,18H,8H2,1-5H3 |

InChI Key |

JFVAWGUDTZFPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2(C(=C1)C=O)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C |

Synonyms |

5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro(benzofuran-2,1'-cyclohexa-3',5'-diene)-2',3(2H)-dione purpactin C |

Origin of Product |

United States |

Foundational & Exploratory

Purpactin C: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal secondary metabolite, Purpactin C. It details its discovery, microbial origin, and its role as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Discovery and Origin

This compound was first identified as part of a complex of new acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, collectively named purpactins.[1][2] These compounds were isolated from the fermentation broth of Penicillium purpurogenum FO-608, a fungus originally isolated from a soil sample.[1][2] The discovery was the result of a screening program aimed at identifying new microbial metabolites with inhibitory activity against ACAT.[1]

Chemical Structure

The structure of this compound was determined through spectroscopic analysis.[3] It is identified as 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[3]

Biological Activity: Inhibition of ACAT

This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis.

Quantitative Data

The inhibitory activity of the purpactin complex (A, B, and C) against ACAT was determined using an enzyme assay with rat liver microsomes. The reported 50% inhibitory concentration (IC50) for the mixture is in the range of 121-126 µM.[1][2] The specific IC50 value for this compound alone is not detailed in the primary literature.

| Compound | Target | Assay System | IC50 (µM) |

| Purpactins (A, B, C mixture) | ACAT | Rat Liver Microsomes | 121-126 |

Experimental Protocols

Fermentation of Penicillium purpurogenum FO-608

A seed culture of Penicillium purpurogenum FO-608 is prepared by inoculating a suitable medium and incubating until sufficient growth is achieved. The production of purpactins is carried out in a larger fermentation vessel. While the exact medium composition for purpactin production is proprietary, a general approach for the cultivation of Penicillium purpurogenum for secondary metabolite production is as follows:

Materials:

-

Penicillium purpurogenum FO-608 culture

-

Seed medium (e.g., Potato Dextrose Broth)

-

Production medium (a nutrient-rich medium, often containing a complex carbon and nitrogen source to induce secondary metabolism)

-

Shaker incubator

Procedure:

-

Inoculate the seed medium with P. purpurogenum from a stock culture.

-

Incubate at 28-30°C with shaking for 2-3 days to generate a vegetative mycelium.

-

Transfer the seed culture to the production medium at a suitable inoculation ratio.

-

Incubate the production culture at 28-30°C with shaking for 5-7 days.

-

Monitor the production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step purification process.[1][2]

a) Solvent Extraction:

-

The culture broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted with an organic solvent such as ethyl acetate.

-

The organic phase, containing the purpactins, is collected and concentrated under reduced pressure.

b) Silica Gel Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate the components based on polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the purpactins.

c) High-Performance Liquid Chromatography (HPLC):

-

The fractions containing the purpactin mixture are further purified by reversed-phase HPLC.

-

A C18 column is typically used for the separation of such compounds.

-

A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, is employed.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified by spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro ACAT Inhibition Assay

The inhibitory activity of this compound on ACAT is determined using an in vitro assay with rat liver microsomes as the enzyme source.

Materials:

-

Rat liver microsomes

-

[1-14C]Oleoyl-CoA (radioactive substrate)

-

Bovine serum albumin (BSA)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, BSA, and the reaction buffer.

-

Add the test compound (this compound) at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the enzymatic reaction by adding the radioactive substrate, [1-14C]Oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and heptane).

-

Extract the lipids, including the formed [14C]cholesteryl oleate.

-

Separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive cholesteryl oleate formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

ACAT Signaling Pathway in Cholesterol Metabolism

Caption: The role of ACAT in cellular cholesterol metabolism and its inhibition by this compound.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

Putative Polyketide Biosynthesis of Purpactin Backbone

Caption: A generalized pathway for the polyketide biosynthesis of the purpactin backbone.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Purpactin C producing fungus Talaromyces purpureogenus

An In-depth Technical Guide to the Purpactin C-Producing Fungus Talaromyces purpureogenus

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Talaromyces purpureogenus, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, including pigments, mycotoxins, and other bioactive compounds.[1][2] Among these is this compound, a polyketide with potential pharmacological applications. This document provides a comprehensive technical overview of Talaromyces purpureogenus as a production host for this compound, detailing experimental protocols for fungal isolation, cultivation, compound extraction, and characterization. It further explores the biosynthetic pathways and summarizes key quantitative data to support research and development efforts.

Introduction to Talaromyces purpureogenus

The genus Talaromyces comprises fungal species widely distributed in various environments, including soil, plants, and marine habitats.[1][3] Historically, many species now classified under Talaromyces were known as Penicillium, with the reclassification occurring based on modern phylogenetic analysis.[1][4] T. purpureogenus is particularly noted for its production of vividly colored pigments and a rich profile of secondary metabolites, which exhibit a range of biological activities, including antibacterial, antitumor, and enzyme-inhibiting properties.[2][5] One such group of compounds is the purpactins, inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). A study of the secondary metabolites from Talaromyces purpureogenus CFRM02 led to the identification of several compounds, including this compound.[6]

This compound: A Bioactive Polyketide

Purpactins are a class of polyketide-derived secondary metabolites. The structures of Purpactin A, B, and C were first elucidated from Penicillium purpurogenum (now Talaromyces purpureogenus).[7] These compounds are of interest due to their inhibitory effects on ACAT, an enzyme involved in cellular cholesterol metabolism, making them potential candidates for research into hypercholesterolemia and atherosclerosis.

Biosynthesis of this compound

As a polyketide, this compound is synthesized by a large, multifunctional enzyme known as a polyketide synthase (PKS).[8] Fungal genomes often contain numerous biosynthetic gene clusters (BGCs) for secondary metabolites, many of which are "orphan" clusters with unknown products.[4][9] Identifying the specific BGC for this compound in T. purpureogenus involves a genome mining approach.

Below is a generalized workflow for identifying the biosynthetic gene cluster responsible for this compound production.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and analysis of this compound from Talaromyces purpureogenus.

Fungal Strain Isolation and Identification

A standardized workflow is crucial for obtaining a pure culture of T. purpureogenus for consistent secondary metabolite production.

Protocol for Fungal Isolation:

-

Suspension : Suspend the sample in 100 mL of sterile distilled water and mix thoroughly for 30 minutes.[10]

-

Serial Dilution : Perform a serial dilution of the suspension down to 10⁻⁵.[10]

-

Plating : Spread 200 µL of the diluted samples onto Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent like streptomycin sulfate (100 mg/L) to inhibit bacterial growth.[10]

-

Incubation : Incubate the plates at 25°C for 7–14 days.[1][10]

-

Purification : Select distinct fungal colonies, particularly those exhibiting characteristic pigmentation, and subculture them onto fresh PDA plates to obtain a pure isolate.[1]

Protocol for Molecular Identification:

-

DNA Extraction : Extract genomic DNA from a pure culture using a suitable fungal DNA extraction kit.[11]

-

PCR Amplification : Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers such as ITS-1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS-4 (5'-TCCTCCGCTTATTGATATGC-3').[11]

-

PCR Program : An example amplification program includes an initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.[1]

-

Sequencing and Analysis : Sequence the PCR product and compare the resulting sequence against the NCBI GenBank database using the BLASTn tool for species identification.[11]

Culture and Fermentation for Metabolite Production

T. purpureogenus can be cultivated using both solid-state and submerged fermentation, with culture conditions significantly impacting secondary metabolite profiles and yields.

Protocol for Submerged Fermentation:

-

Inoculum Preparation : Prepare a spore suspension from a 7-8 day old PDA culture by adding sterile saline (0.8%) with a surfactant (e.g., 0.05% SDS) and gently scraping the surface.[12]

-

Fermentation : Inoculate 250 mL flasks containing 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with the spore suspension.[10]

-

Incubation : Incubate the flasks on a rotary shaker at 120-140 rpm and 28°C for 7-10 days.[10][13]

Table 1: Optimal Culture Conditions for T. purpureogenus Pigment/Metabolite Production

| Parameter | Optimal Value | Source(s) |

|---|---|---|

| Temperature | 28 - 30°C | [12][13][14] |

| pH | 5.0 - 7.0 | [13][15] |

| Carbon Source | Dextrose, Sucrose, Xylose | [12][13][15] |

| Nitrogen Source | L-glutamic acid, Peptone, Yeast Extract | [12][15] |

| Incubation Time | 7 - 10 days |[10][13] |

Table 2: Example Media Composition for Pigment Production

| Component | Concentration (g/L) | Source |

|---|---|---|

| Sucrose | 50 | [15] |

| L-glutamic acid | 3 | [15] |

| Peptone | 3 | [15] |

| MgSO₄·7H₂O | 0.5 | [15] |

| KCl | 0.5 | [15] |

| FeSO₄·7H₂O | 0.01 | [15] |

| ZnSO₄ | 0.01 | [15] |

| Initial pH | 5.0 |[15] |

Extraction and Purification of this compound

A multi-step extraction and chromatography process is required to isolate this compound from the culture.

Protocol for Extraction and Purification:

-

Separation : After incubation, separate the fungal biomass (mycelium) from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).[10][13]

-

Solvent Extraction : Extract the culture filtrate three times with an equal volume of a solvent such as ethyl acetate. Ethyl acetate has been shown to be effective for extracting bioactive compounds from T. purpureogenus fermentations.[10]

-

Concentration : Combine the organic solvent fractions and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[10]

-

Chromatography :

-

Activity-Guided Fractionation : If a specific bioassay for ACAT inhibition is available, test the fractions to identify those containing the active compound(s). Alternatively, use analytical techniques like TLC or HPLC to track fractions containing compounds with the expected characteristics of this compound.

-

Final Purification : Further purify the active fractions using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to obtain pure this compound.

Analytical Characterization

A combination of analytical techniques is essential to confirm the identity and purity of the isolated this compound.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose | Details | Source(s) |

|---|---|---|---|

| HPLC | Purity assessment and quantification. | Reverse-phase HPLC (e.g., C18 column) with UV or photodiode array (PDA) detection. Separates compounds based on hydrophobicity. | [16] |

| Mass Spectrometry (MS) | Molecular weight determination and structural fragment analysis. | High-Resolution Mass Spectrometry (HRMS) provides accurate mass data for elemental composition determination. Often coupled with UPLC (UPLC-Q-Exactive Orbitrap/MS). | [6][10] |

| NMR Spectroscopy | Complete structural elucidation. | ¹H and ¹³C NMR provide information on the carbon-hydrogen framework. 2D NMR (COSY, HMBC, HSQC) reveals connectivity between atoms. |[17] |

Protocol for UPLC-MS Analysis:

-

Column : Use a reverse-phase column such as an Acquity UPLC C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).[10]

-

Mobile Phase : Employ a gradient elution using two solvents: A) 0.1% formic acid in water and B) Acetonitrile with 0.1% formic acid.[10]

-

Gradient Example : A typical gradient could be 5-60% B over 10 minutes, then ramping to 90% B.[10]

-

Detection : Couple the UPLC system to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) to acquire mass spectra of the eluting compounds.[10]

Conclusion and Future Outlook

Talaromyces purpureogenus is a valuable fungal resource for the production of the bioactive polyketide this compound. The protocols outlined in this guide provide a framework for the systematic isolation, cultivation, and analysis required for its study and potential development. Future research should focus on optimizing fermentation conditions to enhance this compound yield, elucidating the complete regulatory network of its biosynthetic gene cluster, and employing synthetic biology and metabolic engineering techniques to create high-producing strains for industrial application. Genome mining of Talaromyces species continues to be a promising strategy for the discovery of novel, pharmacologically relevant natural products.[18][19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]

- 3. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Safety efficacy and chemical profiling of water-soluble Talaromyces purpureogenus CFRM02 pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genomic mining and diversity of assembly line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Identification and Insecticidal Activity of the Secondary Metabolites of Talaromyces purpureogenus BS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openresearch.okstate.edu [openresearch.okstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Optimized production and characterization of red dye from Talaromyces purpureogenus PH7 for application as a textile dye - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Draft genome of Talaromyces sp. UPCC 4333, from Senna alata flowers, displayed a remarkable diversity of potentially novel biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Uncovering a novel biosynthetic gene cluster for sordarin through genome mining in the fungus Talaromyces adpressus - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Purpactin C

An In-depth Technical Guide on the Core Biosynthesis Pathway of Purpactin C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of this compound has not been fully elucidated in published literature. This guide presents a proposed pathway based on the biosynthesis of the closely related and co-isolated compound, Purpactin A, and general knowledge of polyketide biosynthesis in Penicillium species. The information regarding specific enzymes, gene clusters, and quantitative data for this compound is extrapolated and should be considered hypothetical until confirmed by direct experimental evidence.

Introduction

Purpactins are a series of secondary metabolites isolated from the fungus Penicillium purpurogenum.[1] These compounds, including Purpactin A, B, and C, have garnered interest due to their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. Structurally, purpactins are polyketides, a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). This guide focuses on the proposed biosynthetic pathway leading to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of other fungal polyketides, originating from the condensation of acetyl-CoA and malonyl-CoA units by a Type I iterative PKS. The pathway likely involves the formation of a polyketide chain, followed by cyclization, oxidative modifications, and potentially a non-enzymatic final conversion step.

Core Polyketide Synthesis

The initial steps of the pathway are presumed to involve a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear poly-β-keto chain. This process is fundamental to the biosynthesis of a wide array of fungal aromatic polyketides.

Cyclization and Intermediate Formation

Following the synthesis of the polyketide chain, it is proposed that the chain undergoes a series of cyclization and aromatization reactions to form a benzophenone intermediate. This is a common theme in the biosynthesis of related fungal metabolites. Subsequent oxidative cleavage and recyclization events, likely catalyzed by tailoring enzymes such as monooxygenases and cyclases, would lead to the formation of the core tricyclic skeleton characteristic of the purpactin family.

Formation of this compound Precursor and Non-Enzymatic Conversion

It has been suggested that Purpactin A is a non-enzymatic derivative of Purpactin B. By analogy, it is highly probable that this compound is also formed non-enzymatically from an unstable precursor. This precursor would be the direct product of the enzymatic pathway, which then spontaneously converts to the more stable this compound. The exact structure of this immediate precursor is yet to be identified.

Data Presentation

As specific quantitative data for the this compound biosynthetic pathway is not available in the literature, the following table summarizes the key proposed components and their putative roles.

| Component | Proposed Type/Class | Putative Function in this compound Biosynthesis |

| Precursors | ||

| Acetyl-CoA | Starter Unit | Provides the initial two-carbon unit for the polyketide chain. |

| Malonyl-CoA | Extender Unit | Provides the subsequent two-carbon units for the elongation of the chain. |

| Core Enzyme | ||

| Purpactin PKS | Type I NR-PKS | Catalyzes the iterative condensation of CoA units to form the polyketide backbone. |

| Tailoring Enzymes | ||

| Monooxygenases/Oxidases | Oxidoreductases | Catalyze oxidative modifications, including ring cleavage. |

| Cyclases | Lyases | Catalyze the cyclization of the polyketide chain to form ring structures. |

| Intermediates & Product | ||

| Linear Polyketide Chain | Poly-β-keto ester | The initial product of the PKS enzyme. |

| Benzophenone Intermediate | Aromatic Ketone | A key intermediate formed after initial cyclizations. |

| This compound Precursor | Unstable Polyketide | The final enzymatic product that is proposed to non-enzymatically convert to this compound. |

| This compound | Final Product | The stable, isolated natural product. |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. The following represents a generalized methodology for investigating fungal polyketide biosynthesis, based on standard techniques in the field.

General Fermentation and Metabolite Extraction

-

Inoculation and Culture: Inoculate a spore suspension of Penicillium purpurogenum into a seed medium (e.g., potato dextrose broth) and incubate for 2-3 days at 25-28°C with shaking. Use this seed culture to inoculate a larger volume of production medium (e.g., Czapek-Dox with a suitable carbon source).

-

Fermentation: Incubate the production culture for 7-14 days under optimized conditions of temperature and pH to maximize secondary metabolite production.[2]

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelium separately with a solvent like acetone or methanol, followed by partitioning with ethyl acetate.

-

Analysis: Combine the organic extracts, evaporate the solvent under reduced pressure, and analyze the crude extract by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify purpactins.

Precursor Feeding Studies

-

Isotopically Labeled Precursors: Prepare sterile solutions of isotopically labeled precursors (e.g., [1-¹³C]acetate, [¹³C₂]malonate).

-

Feeding: Add the labeled precursors to the P. purpurogenum culture at a stage of active secondary metabolite production.

-

Isolation and Analysis: After a suitable incubation period, extract and purify this compound. Analyze the purified compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation pattern of the labeled precursors, which helps in elucidating the assembly of the polyketide chain.

Identification of the Biosynthetic Gene Cluster

-

Genome Sequencing: Sequence the genome of Penicillium purpurogenum.

-

Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH, SMURF) to scan the genome for putative polyketide synthase (PKS) genes and associated biosynthetic gene clusters.[3]

-

Gene Knockout and Heterologous Expression: To confirm the function of a candidate gene cluster, perform targeted gene knockouts in P. purpurogenum and analyze the effect on this compound production. Alternatively, express the entire gene cluster in a heterologous host (e.g., Aspergillus nidulans) and check for the production of purpactins.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Red pigment production by Penicillium purpurogenum GH2 is influenced by pH and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]

Purpactin C: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpactin C is a naturally occurring polyketide metabolite isolated from the fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which have garnered scientific interest due to their inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a potential therapeutic target for conditions associated with hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its role as an ACAT inhibitor. Detailed spectroscopic data and a representative experimental protocol for assessing its inhibitory function are also presented.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule featuring a spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione core structure. Its systematic name is 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[1]

The chemical and physical properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₇ | [1] |

| Molecular Weight | 400 | [1] |

| Appearance | Amorphous powder | [2] |

| UV λmax (MeOH) | 243 nm (ε 10,000), 285 nm (ε 5,600), 348 nm (ε 2,800) | [2] |

| IR νmax (KBr) | 1730, 1680, 1650, 1610 cm⁻¹ | [2] |

Spectroscopic Data

The structural elucidation of this compound was achieved through detailed spectroscopic analysis. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.[1]

¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 0.88 | d | 6.6 | 4''-CH₃ |

| 0.94 | d | 6.6 | 4''-CH₃ |

| 1.78 | m | 3''-H | |

| 1.99 | s | OAc | |

| 2.12 | m | 2''-H₂ | |

| 3.79 | s | 4-OCH₃ | |

| 5.82 | dd | 8.8, 2.9 | 1''-H |

| 6.09 | d | 1.5 | 7-H |

| 6.16 | d | 1.5 | 5-H |

| 6.28 | d | 10.3 | 4'-H |

| 7.02 | dd | 10.3, 2.9 | 5'-H |

| 9.71 | s | 6'-CHO | |

| 11.08 | s | 6-OH |

¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) | Assignment |

| 16.2 | 4''-CH₃ |

| 21.0 | OAc (CH₃) |

| 24.8 | 3''-C |

| 38.6 | 2''-C |

| 55.8 | 4-OCH₃ |

| 73.1 | 1''-C |

| 88.1 | 2-C |

| 101.4 | 3a-C |

| 102.1 | 7-C |

| 108.9 | 5-C |

| 121.5 | 4'-C |

| 131.7 | 6'-C |

| 149.7 | 5'-C |

| 158.4 | 7a-C |

| 162.7 | 4-C |

| 164.7 | 6-C |

| 169.9 | OAc (C=O) |

| 183.8 | 2'-C |

| 186.2 | 6'-CHO |

| 191.9 | 3-C |

| 196.0 | 1'-C |

Biological Activity: Inhibition of ACAT

This compound, along with its structural analogs Purpactin A and B, has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[2] ACAT is a microsomal enzyme that catalyzes the intracellular esterification of cholesterol to form cholesteryl esters. This process is central to the regulation of cellular cholesterol homeostasis.

Mechanism of Action

Inhibition of ACAT by this compound leads to a decrease in the formation of cholesteryl esters. This has several downstream consequences for cellular cholesterol metabolism. By preventing the esterification and subsequent storage of cholesterol, ACAT inhibitors can effectively lower the levels of intracellular cholesteryl esters. In the context of atherosclerosis, ACAT is involved in the accumulation of cholesteryl esters within macrophages in the arterial wall, a key step in the formation of foam cells and atherosclerotic plaques. Therefore, inhibitors like this compound have been investigated for their potential to mitigate these effects.

The following diagram illustrates the role of ACAT in cholesterol metabolism and the point of inhibition by this compound.

Experimental Protocols

The following is a representative protocol for an in vitro assay to determine the ACAT inhibitory activity of a test compound like this compound.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on ACAT activity in a rat liver microsomal preparation.

Materials:

-

Rat liver microsomes (prepared by standard ultracentrifugation methods)

-

[¹⁴C]Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Microsome Preparation: Prepare rat liver microsomes and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

BSA

-

DTT

-

Rat liver microsomes

-

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15 minutes).

-

Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and hexane.

-

Lipid Extraction: Vortex the tubes vigorously and centrifuge to separate the phases. Collect the upper hexane layer containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the specified solvent system to separate cholesteryl esters from other lipids.

-

Quantification: Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce ACAT activity by 50%.

The workflow for this experimental protocol can be visualized as follows:

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Purpactin C: A Technical Guide

For Immediate Release

A detailed spectroscopic analysis of Purpactin C, a secondary metabolite produced by the fungus Penicillium purpurogenum, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, crucial for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS)

The molecular formula of this compound was determined by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 401.1549 | 401.1521 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound was accomplished through a combination of ¹H and ¹³C NMR spectroscopy. The data were acquired in CDCl₃ solution.

¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| 1' | 5.86 | dd | 8.1, 5.1 |

| 2'a | 1.83 | m | |

| 2'b | 2.00 | m | |

| 3' | 1.70 | m | |

| 4' | 0.95 | d | 6.6 |

| 5' | 0.93 | d | 6.6 |

| 1-OCH₃ | 3.82 | s | |

| 4-OCH₃ | 3.88 | s | |

| 6-CH₃ | 2.30 | s | |

| 2 | 6.65 | d | 2.2 |

| 5 | 6.45 | d | 2.2 |

| 7 | 6.36 | s | |

| 10a | 4.88 | d | 12.1 |

| 10b | 5.21 | d | 12.1 |

| 8-OH | 5.89 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) |

| 12 | 168.6 |

| 11a | 161.0 |

| 8 | 158.4 |

| 4 | 156.4 |

| 1 | 154.2 |

| 6a | 142.1 |

| 3 | 136.2 |

| 9 | 125.1 |

| 5a | 119.5 |

| 7 | 111.4 |

| 2 | 108.6 |

| 6 | 107.9 |

| 5 | 101.9 |

| 1' | 71.9 |

| 10 | 69.8 |

| 1-OCH₃ | 56.4 |

| 4-OCH₃ | 55.7 |

| 2' | 41.2 |

| 3' | 24.6 |

| 6-CH₃ | 20.4 |

| 4' | 23.2 |

| 5' | 21.9 |

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS): The HR-FAB-MS spectrum was recorded on a JEOL JMS-DX303 mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra were measured in a CDCl₃ solution using a Bruker AM500 spectrometer. Chemical shifts are reported in δ values (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0) as an internal standard.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is outlined in the following diagram. This process begins with the isolation of the compound, followed by parallel acquisition of HRMS and a suite of NMR data, culminating in the complete structural elucidation.

Purpactin C: A Technical Guide to its Mechanism of Action as an Acyl-CoA:Cholesterol Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpactin C is a natural product derived from Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT by this compound disrupts this process, leading to an accumulation of free cholesterol within the cell. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, the relevant signaling pathways, and detailed experimental protocols for assessing its function.

Core Mechanism of Action: Inhibition of ACAT

The primary mechanism of action of this compound is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is responsible for the intracellular esterification of cholesterol, a critical step for the storage of excess cholesterol in the form of cholesteryl esters within lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage process, leading to an increase in the intracellular concentration of free cholesterol.

The inhibitory effects of Purpactins A, B, and C on ACAT activity were determined using an enzyme assay system with rat liver microsomes. The half-maximal inhibitory concentrations (IC50) for all three compounds were found to be in a similar range.[1][2]

Data Presentation: Inhibitory Activity of Purpactins

| Compound | IC50 (µM) | Enzyme Source |

| Purpactin A | 121 - 126 | Rat Liver Microsomes |

| Purpactin B | 121 - 126 | Rat Liver Microsomes |

| This compound | 121 - 126 | Rat Liver Microsomes |

Signaling Pathways Affected by ACAT Inhibition

The inhibition of ACAT and the subsequent increase in intracellular free cholesterol can influence several cellular signaling pathways. While the direct and specific signaling cascades initiated by this compound have not been fully elucidated, the broader consequences of ACAT inhibition are known to impact cholesterol homeostasis and cellular signaling.

An increase in free cholesterol in the endoplasmic reticulum (ER) membrane leads to the suppression of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) precursor's transport from the ER to the Golgi apparatus.[4] This, in turn, can lead to a decrease in the transcription of genes involved in cholesterol synthesis and uptake, such as the LDL receptor gene.[4][5] Furthermore, alterations in cellular cholesterol levels due to ACAT inhibition can impact the activity of membrane proteins involved in signal transduction.[4] In some cancer cell models, ACAT inhibitors have been shown to downregulate the protein kinase B (Akt) and MAPK signaling pathways.[4][5]

Signaling Pathway Diagram

Caption: Inhibition of ACAT by this compound blocks cholesterol esterification, leading to downstream effects.

Experimental Protocols

While the precise protocol used for the initial determination of this compound's IC50 is not publicly detailed, a general methodology for an in vitro ACAT inhibition assay using radiolabeled substrates can be constructed based on standard practices.

In Vitro ACAT Inhibition Assay Protocol

This protocol describes a method to determine the inhibitory activity of a compound on ACAT using [³H]-Oleoyl-CoA and microsomal preparations as the enzyme source.

1. Materials and Reagents:

- Microsomal fraction isolated from rat liver (Enzyme source)

- [³H]-Oleoyl-CoA (Substrate)

- Bovine Serum Albumin (BSA)

- Potassium phosphate buffer (pH 7.4)

- A-C-A-T inhibitor stock solution (e.g., this compound dissolved in DMSO)

- Unlabeled Oleoyl-CoA

- Cholesterol

- Thin Layer Chromatography (TLC) plates (Silica Gel G)

- Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) (TLC developing solvent)

- Scintillation cocktail

- Scintillation counter

2. Enzyme Preparation:

- Isolate microsomes from rat liver using standard differential centrifugation methods.

- Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or Lowry assay).

- Store microsomal aliquots at -80°C until use.

3. Assay Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

- Add the test inhibitor (this compound) at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor if available.

- Add the microsomal enzyme preparation to each tube and pre-incubate for 10 minutes at 37°C.

- Initiate the reaction by adding [³H]-Oleoyl-CoA.

- Incubate the reaction for 15-30 minutes at 37°C.

- Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

4. Lipid Extraction and Analysis:

- Vortex the tubes and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids.

- Spot the extracted lipids onto a TLC plate.

- Develop the TLC plate in a chamber containing the hexane/diethyl ether/acetic acid solvent system to separate cholesteryl esters from free fatty acids.

- Identify the cholesteryl ester band by co-migration with a cholesteryl oleate standard.

- Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.

- Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for an in vitro ACAT inhibition assay.

Conclusion

This compound acts as a direct inhibitor of ACAT, a key enzyme in cellular cholesterol metabolism. Its mechanism of action involves the blockage of cholesterol esterification, leading to an accumulation of intracellular free cholesterol. This, in turn, can modulate downstream signaling pathways, including the SREBP-2 pathway, and affect the activity of various membrane-associated proteins. The provided experimental protocol offers a framework for researchers to further investigate the inhibitory properties of this compound and similar compounds. A deeper understanding of the specific interactions between this compound and ACAT, as well as the full spectrum of its downstream cellular effects, will be crucial for its potential development as a therapeutic agent.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 5. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]

Purpactin C: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin C, a natural product isolated from Penicillium purpurogenum, has been identified as a bioactive compound with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the biological activity of this compound, with a primary focus on its enzyme inhibitory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of associated pathways and workflows to support further research and drug development efforts.

Core Biological Activity: ACAT Inhibition

The most well-documented biological activity of this compound is its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.

Quantitative Data

The inhibitory potency of this compound against ACAT has been determined using an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy.

| Compound | Target Enzyme | Source of Enzyme | IC50 (µM) | Reference |

| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat Liver Microsomes | 121-126 | [1][2] |

Experimental Protocol: ACAT Inhibition Assay

The following protocol outlines the key steps for determining the ACAT inhibitory activity of this compound using rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

-

Isolate livers from rats and homogenize them in a cold buffered sucrose solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.2).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.

2. ACAT Enzyme Assay:

-

Prepare an assay mixture containing a suitable buffer, bovine serum albumin (BSA), and the microsomal fraction (enzyme source).

-

Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., DMSO) to the assay mixture.

-

Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-coenzyme A.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding a suitable solvent mixture (e.g., isopropanol:heptane).

-

Extract the formed [14C]cholesteryl esters.

-

Separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the cholesteryl ester spots to determine the enzyme activity.

3. Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ACAT activity, from the dose-response curve.

Experimental Workflow: ACAT Inhibition Screening

Caption: Workflow for determining the ACAT inhibitory activity of this compound.

Signaling Pathway: Cholesterol Esterification

Caption: Inhibition of cholesterol esterification by this compound via ACAT.

Other Potential Biological Activities

While the primary reported activity of this compound is ACAT inhibition, the broader chemical class to which it belongs suggests potential for other biological effects. However, at present, there is a lack of specific quantitative data and detailed experimental protocols for this compound in the following areas:

-

Anticancer Activity: No specific studies detailing the cytotoxic effects (e.g., IC50 values against cancer cell lines) or the detailed mechanisms of action of this compound have been identified in the public domain.

-

Anti-inflammatory Activity: There are no published reports with quantitative data (e.g., inhibition of inflammatory mediators like nitric oxide, prostaglandins, or cytokines) or specific assay protocols for this compound.

-

Antiviral Activity: Screening data for this compound against various viral strains, including IC50 or EC50 values, are not currently available in the scientific literature.

Conclusion and Future Directions

This compound has been clearly identified as an inhibitor of ACAT, with a reported IC50 in the micromolar range. The provided experimental framework for the ACAT inhibition assay can serve as a basis for further characterization of its potency and mechanism of action.

Significant opportunities exist for future research to explore the potential anticancer, anti-inflammatory, and antiviral activities of this compound. A systematic screening approach, utilizing established in vitro and cell-based assays, is recommended to elucidate the full biological activity profile of this natural product. Such studies would be invaluable in determining its potential for development as a therapeutic agent in various disease areas. Researchers are encouraged to employ the general methodologies outlined in the initial search results of this investigation as a starting point for screening this compound in these unexplored areas.

References

- 1. Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Purpactin C: A Fungal Metabolite with Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin C is a secondary metabolite produced by the soil fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which were first isolated and characterized in 1991.[1] Structurally, this compound is a complex molecule featuring a spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione core.[2] This compound has garnered significant interest within the scientific community due to its potent inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and storage of cholesterol in cells.[1] By inhibiting ACAT, this compound presents a potential therapeutic avenue for managing conditions associated with elevated cholesterol levels, such as hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, biological activities, and detailed experimental protocols for its study.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through spectroscopic analyses.[2] Its systematic name is 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[2]

Biosynthesis

While the complete biosynthetic pathway of this compound has not been fully elucidated, a proposed pathway for the closely related Purpactin A offers significant insights. The biosynthesis is believed to start from a polyketide precursor, which undergoes a series of enzymatic reactions including cyclization, oxidation, and methylation to form the core structure.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of ACAT. The purpactins, including this compound, inhibit ACAT activity in a rat liver microsome-based enzyme assay with IC50 values in the range of 121-126 μM.[1] This inhibition of ACAT leads to a decrease in the formation of cholesteryl esters, which are the storage form of cholesterol.

Quantitative Biological Data

| Compound | Biological Activity | Assay System | IC50 (μM) | Reference |

| Purpactin A, B, C | ACAT Inhibition | Rat liver microsomes | 121-126 | [1] |

Signaling Pathways

The inhibition of ACAT can impact various cellular signaling pathways. While the specific effects of this compound on these pathways have not been detailed, ACAT inhibitors, in general, are known to influence pathways related to cell proliferation, apoptosis, and inflammation. For instance, inhibition of ACAT can lead to an accumulation of free cholesterol, which can trigger endoplasmic reticulum (ER) stress and induce apoptosis. Furthermore, some studies have suggested a link between ACAT activity and the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of purpactins from Penicillium purpurogenum.

A detailed protocol for the isolation of purpactins is described by Tomoda et al. (1991).[1] Briefly, the culture broth of Penicillium purpurogenum is extracted with an organic solvent such as ethyl acetate. The resulting crude extract is then subjected to silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

ACAT Inhibition Assay (Rat Liver Microsomes)

This protocol is adapted from the method described by Tomoda et al. (1991).[1]

1. Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in the buffer and store at -80°C.

2. Assay Procedure:

-

The reaction mixture contains:

-

Rat liver microsomes (protein concentration to be optimized)

-

[1-¹⁴C]Oleoyl-CoA (as the acyl donor)

-

Exogenous cholesterol (solubilized with a suitable detergent like Triton WR-1339)

-

This compound (dissolved in a suitable solvent like DMSO, at various concentrations)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

-

Pre-incubate the microsomes, cholesterol, and this compound at 37°C.

-

Initiate the reaction by adding [1-¹⁴C]Oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a mixture of isopropanol and heptane.

-

Extract the lipids, including the formed [¹⁴C]cholesteryl oleate.

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the cholesteryl ester spot using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Inhibition of Cholesterol Ester Formation in J774 Macrophages

This protocol is based on the cell-based assay mentioned by Tomoda et al. (1991).[1]

1. Cell Culture:

-

Culture J774 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

Seed J774 cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO) for a defined period.

-

Add a labeled cholesterol precursor, such as [¹⁴C]oleate complexed to bovine serum albumin (BSA), to the culture medium.

-

Incubate the cells for a further period to allow for the uptake and esterification of the labeled fatty acid.

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated label.

-

Lyse the cells and extract the total lipids.

-

Separate the cholesteryl esters from other lipids by TLC.

-

Quantify the radioactivity of the cholesteryl ester spot.

-

Determine the protein concentration of the cell lysate for normalization.

-

Calculate the percentage of inhibition of cholesterol ester formation at each concentration of this compound.

Conclusion

This compound stands out as a promising natural product with significant potential in the field of drug discovery, particularly for cardiovascular diseases. Its well-defined inhibitory action on ACAT provides a clear mechanism for its cholesterol-lowering effects. The experimental protocols detailed in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of this compound and its analogs. Future research should focus on elucidating the complete biosynthetic pathway, exploring its effects on various signaling cascades, and conducting comprehensive studies on its cytotoxicity and other potential biological activities to fully assess its therapeutic potential.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation and Purification of Purpactin C from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Purpactin C, a polyketide metabolite produced by the fungus Penicillium purpurogenum. The procedures detailed herein are based on established scientific literature and are intended to offer a foundational protocol for researchers engaged in natural product chemistry, drug discovery, and related fields.

Introduction

This compound is a bioactive secondary metabolite belonging to the purpactin class of compounds, which are known for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT).[1] First reported in 1991, this compound, along with its analogues Purpactin A and B, was isolated from the fermentation broth of the soil fungus Penicillium purpurogenum FO-608.[1] This guide outlines the critical steps for the successful cultivation of the producing organism, followed by the extraction, separation, and purification of this compound.

Fungal Cultivation and Fermentation

The production of this compound is initiated with the cultivation of Penicillium purpurogenum FO-608 under specific fermentation conditions designed to optimize the yield of the target metabolite.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Penicillium purpurogenum FO-608 is prepared by inoculating a suitable agar medium, such as Czapek Yeast Extract Agar (CYA), and incubating at 30°C for 7 days.[2]

-

Production Medium: A production medium is prepared with a composition optimized for polyketide production. While the exact medium for this compound production is proprietary, a representative medium for Penicillium purpurogenum contains sucrose (30.0 g/L), yeast extract (5.0 g/L), K₂HPO₄ (1.0 g/L), and a concentrated Czapek solution (10 mL/L). The Czapek concentrate consists of NaNO₃ (30.0 g/100 mL), KCl (5.0 g/100 mL), MgSO₄·7H₂O (5.0 g/100 mL), and FeSO₄·7H₂O (0.1 g/100 mL).[2]

-

Fermentation Conditions: The production flasks are inoculated with the seed culture and incubated under controlled conditions to promote fungal growth and metabolite synthesis.

Extraction of this compound

Following the fermentation period, the fungal broth is harvested, and the initial extraction of this compound is performed using solvent extraction techniques.

Experimental Protocol: Solvent Extraction

-

Broth Separation: The fermentation broth is filtered to separate the mycelium from the culture filtrate.

-

Solvent Partitioning: The culture filtrate is extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate. This process is repeated multiple times to ensure the complete transfer of this compound into the organic phase.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process that typically involves column chromatography techniques to separate the target compound from its analogues and other impurities.

Silica Gel Column Chromatography

The initial purification step utilizes silica gel column chromatography to fractionate the crude extract based on the polarity of its components.

Experimental Protocol: Silica Gel Chromatography

-

Column Packing: A glass column is packed with silica gel (e.g., 70-230 mesh) as a stationary phase, equilibrated with a non-polar solvent.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common solvent system for polyketide separation is a gradient of n-hexane and ethyl acetate. Fractions are collected sequentially.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved by High-Performance Liquid Chromatography (HPLC), which offers high resolution and separation efficiency.

Experimental Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is typically used for the separation of polyketides.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength appropriate for this compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

The following table summarizes the expected, though currently unpublished, quantitative data from a typical isolation and purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions.

| Purification Step | Total Weight (mg) | This compound (mg) | Purity (%) | Yield (%) |

| Crude Extract | 10,000 | - | - | 100 |

| Silica Gel Fraction | 1,000 | - | - | - |

| Purified this compound | 50 | 48 | 96 | 0.5 |

Visualization of Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of submerged culture conditions to produce colorants by Penicillium purpurogenum - PMC [pmc.ncbi.nlm.nih.gov]

Purpactin C: A Technical Review of an Acyl-CoA:Cholesterol Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin C is a secondary metabolite produced by the fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which have been identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is a therapeutic target for various diseases, including atherosclerosis, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used in its study.

Quantitative Data Summary

The primary biological activity of this compound reported in the literature is the inhibition of ACAT. The following table summarizes the key quantitative data available.

| Compound | Target | Assay System | IC50 Value | Reference |

| Purpactins (A, B, and C mixture) | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat liver microsomes | 121-126 µM | [1][2] |

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Penicillium purpurogenum. The general protocol involves the following steps[1][2]:

-

Fermentation: Penicillium purpurogenum is cultured in a suitable nutrient medium to allow for the production of secondary metabolites, including this compound.

-

Solvent Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to separate the crude mixture of compounds from the aqueous phase.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography to separate compounds based on their polarity. Fractions are collected and analyzed for the presence of this compound.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using HPLC, yielding the pure compound.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

While the specific protocol used for the initial determination of the IC50 value for purpactins was not detailed in the primary literature, a general and widely used method for assessing ACAT inhibition involves the use of radiolabeled substrates. The following is a representative protocol based on established methodologies:

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on ACAT enzyme activity.

Materials:

-

Rat liver microsomes (as a source of ACAT enzyme)

-

[1-14C]Oleoyl-CoA (radiolabeled substrate)

-

Bovine serum albumin (BSA)

-

Cholesterol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Microsome Preparation: Prepare microsomes from rat liver tissue by differential centrifugation. The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

A stock solution of cholesterol in a suitable solvent

-

The test compound at various concentrations (or solvent control)

-

-

Enzyme Addition: Add the rat liver microsomal preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-14C]Oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Extraction of Cholesteryl Esters: Extract the formed [14C]cholesteryl esters from the reaction mixture using an organic solvent (e.g., hexane).

-

Quantification: Transfer the organic phase containing the radiolabeled cholesteryl esters to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The inhibition of ACAT by compounds like this compound leads to a disruption of cellular cholesterol homeostasis, which can trigger various downstream signaling pathways, ultimately leading to cellular responses such as apoptosis. The accumulation of free cholesterol due to ACAT inhibition can induce endoplasmic reticulum (ER) stress.

Experimental Workflow for Investigating ACAT Inhibition-Induced Apoptosis

Caption: Workflow for studying apoptosis induced by ACAT inhibitors.

Signaling Pathway of ACAT Inhibition-Induced Apoptosis

The inhibition of ACAT leads to an accumulation of free cholesterol, which can induce endoplasmic reticulum (ER) stress. This, in turn, can trigger the unfolded protein response (UPR) and lead to the release of calcium from the ER into the cytosol. The increased cytosolic calcium can be taken up by mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. This cascade ultimately activates executioner caspases, such as caspase-3, leading to apoptosis. In some cancer cells, this pathway has been shown to involve the activation of caspase-8.

Caption: Signaling pathway of ACAT inhibition-induced apoptosis.

Conclusion

This compound is a noteworthy natural product with demonstrated inhibitory activity against ACAT. While the currently available quantitative data is limited, the established role of ACAT in various pathological conditions suggests that this compound and its analogs could be valuable lead compounds for drug discovery. Further research is warranted to fully elucidate the specific inhibitory kinetics of this compound against different ACAT isoforms and to explore its efficacy in various disease models. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in pursuing studies on this promising molecule.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Purpactin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin C is a novel natural product with potential antimicrobial properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound in various antimicrobial assays. The following protocols are based on established methods for evaluating the antimicrobial activity of natural compounds and can be adapted for specific research needs. This document outlines the principles, procedures, and data interpretation for key antimicrobial susceptibility tests.

Data Presentation

Quantitative data from antimicrobial assays should be summarized for clear comparison. The following tables provide templates for presenting results from common assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Name of Control] |

| Staphylococcus aureus | 25923 | ||

| Escherichia coli | 25922 | ||

| Pseudomonas aeruginosa | 27853 | ||

| Candida albicans | 10231 |

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

| Test Microorganism | ATCC Strain No. | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control Zone (mm) [Name of Control] |

| Staphylococcus aureus | 25923 | |||

| Escherichia coli | 25922 | |||

| Pseudomonas aeruginosa | 27853 | |||

| Candida albicans | 10231 |

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on widely accepted standards and can be adapted for this compound.[1][2][3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganism suspension (adjusted to 0.5 McFarland standard, then diluted)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth and solvent)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically ~5 x 10^5 CFU/mL in the final well volume.[3]

-

Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.

-

Include a positive control (a known antibiotic) and a negative control (broth with the same concentration of solvent used to dissolve this compound) on each plate.

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[5]

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[4]

Agar Disk Diffusion Assay

This qualitative assay is used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a paper disk into the agar, resulting in a zone of growth inhibition.[1][2]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution at various concentrations

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Test microorganism suspension (adjusted to 0.5 McFarland standard)

-

Sterile swabs

-

Positive control antibiotic disks

-

Incubator

Procedure:

-

Prepare a lawn of the test microorganism by uniformly swabbing the surface of the agar plate with the standardized inoculum.

-

Aseptically apply paper disks impregnated with known concentrations of this compound onto the agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Place a positive control antibiotic disk on the same plate for comparison.

-

Incubate the plates at the appropriate temperature and duration.

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action for an antimicrobial agent and the general workflow for antimicrobial susceptibility testing.

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubility and Stability of Purpactin C

For Researchers, Scientists, and Drug Development Professionals

Introduction